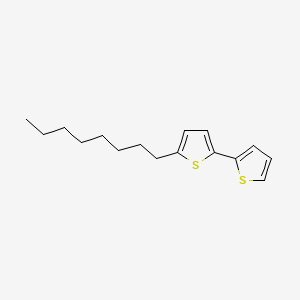

5-n-Octyl-2,2'-bithiophene

説明

5-n-Octyl-2,2’-bithiophene is a chemical compound with the molecular formula C16H22S2 . It is a solid substance at 20°C and is sensitive to air and heat .

Synthesis Analysis

The synthesis of bithiophene compounds like 5-n-Octyl-2,2’-bithiophene has been studied in various media. One method involves the electropolymerization of bithiophene in an aqueous medium. The use of a non-ionic surfactant, polyoxyethylene octyl phenyl ether (Triton X-100), is beneficial not only for solubilizing the hydrophobic monomer but also for incorporating various biologically and catalytically active additives .Molecular Structure Analysis

The molecular structure of 5-n-Octyl-2,2’-bithiophene consists of 16 carbon atoms, 22 hydrogen atoms, and 2 sulfur atoms, giving it a molecular weight of 278.47 .Physical And Chemical Properties Analysis

5-n-Octyl-2,2’-bithiophene is a solid at 20°C. It should be stored under inert gas at a temperature below 0°C as it is sensitive to air and heat .科学的研究の応用

Application 1: Electrochemical Synthesis and Characterization

- Summary of Application: This research focuses on the polymerization of bithiophene in aqueous media, which is usually done in organic media. The use of a non-ionic surfactant is important to solubilize the hydrophobic monomer and to incorporate various biologically and catalytically active additives .

- Methods of Application: The study used electrochemical synthesis to create a conducting polymer from bithiophene in an aqueous micellar medium . The polymerization conditions were optimized, and the electrochemical, spectral, and mass exchange behavior of these composite films was characterized .

- Results or Outcomes: The layers showed imperceptible electroactivity in monomer-free aqueous LiClO4 solutions, and electrochemical quartz crystal microbalance (EQCM) studies exhibited scarce ion movements . Nice reversible redox transformation could be obtained in an organic medium such as acetonitrile .

Application 2: Hole-Transport Materials for Perovskite Solar Cells

- Summary of Application: This research theoretically examines seven novel hole-transport materials (HTMs) based on the 2,2’bithiophene core for future use as HTMs for perovskite solar cells (PSCs) .

- Methods of Application: The study used Density Functional Theory (DFT) and Time Dependent DFT (TD-DFT) methods to examine the HTMs .

- Results or Outcomes: The results of this study are not specified in the source .

Application 3: Printed Electronics

- Summary of Application: 5-n-Octyl-2,2’-bithiophene is used in the field of printed electronics, which is a revolutionary technology aimed at unconventional electronic device manufacture on plastic foils .

- Methods of Application: The specific methods of application are not specified in the source .

- Results or Outcomes: The results of this application are not specified in the source .

Application 4: All-Polymer Solar Cells

- Summary of Application: This research reassesses the significance of reduced aggregation and crystallinity of Naphthalene Diimide-Based Copolymer Acceptors in All-Polymer Solar Cells .

- Methods of Application: Different amounts of 3-octylthiophene (OT) are used to partially replace the bithiophene (T2) unit, resulting in three copolymer acceptors PNDI-OTx where x = 5, 10, or 15% .

- Results or Outcomes: The results of this study are not specified in the source .

Application 5: Organic Thin-Film Transistor (OTFT) Fabrication

- Summary of Application: 5-n-Octyl-2,2’-bithiophene is used in the field of printed electronics, specifically in the fabrication of organic thin-film transistors (OTFTs) .

- Methods of Application: The specific methods of application are not specified in the source .

- Results or Outcomes: The results of this application are not specified in the source .

Safety And Hazards

特性

IUPAC Name |

2-octyl-5-thiophen-2-ylthiophene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22S2/c1-2-3-4-5-6-7-9-14-11-12-16(18-14)15-10-8-13-17-15/h8,10-13H,2-7,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYEIXHZLTHTEOI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC1=CC=C(S1)C2=CC=CS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10719959 | |

| Record name | 5-Octyl-2,2'-bithiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10719959 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

278.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-n-Octyl-2,2'-bithiophene | |

CAS RN |

93164-73-9 | |

| Record name | 5-Octyl-2,2'-bithiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10719959 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[(5-Methyl-1H-indazol-3-yl)methyl]amine hydrochloride](/img/structure/B1425248.png)

![3-{[2-(2,4-Difluorophenyl)-2-oxoethyl]carbamoyl}propanoic acid](/img/structure/B1425249.png)

![3-(2,5-Dichloropyrimidin-4-yl)imidazo[1,2-a]pyridine](/img/structure/B1425253.png)

![Ethene, [(trifluoromethyl)sulfonyl]-](/img/structure/B1425254.png)

![1-[(2,5-difluorophenyl)methyl]-4-methyl-1H-pyrazol-5-amine hydrochloride](/img/structure/B1425256.png)

![4-chloro-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde](/img/structure/B1425266.png)